3,6-Dipropylbenzene-1,2-dicarbonitrile
Overview
Description
3,6-Dipropylbenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C14H16N2 It is a derivative of benzenedicarbonitrile, characterized by the presence of two propyl groups attached to the benzene ring at positions 3 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dipropylbenzene-1,2-dicarbonitrile typically involves the reaction of 3,6-dipropylbenzene with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by a cyano group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure higher yields and purity. This may involve the use of more efficient catalysts and controlled reaction environments to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dipropylbenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed:
Oxidation: 3,6-Dipropylbenzene-1,2-dicarboxylic acid.
Reduction: 3,6-Dipropylbenzene-1,2-diamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3,6-Dipropylbenzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,6-Dipropylbenzene-1,2-dicarbonitrile depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
- 3,6-Dibutylbenzene-1,2-dicarbonitrile
- 3,6-Diethylbenzene-1,2-dicarbonitrile
- 3,6-Dimethylbenzene-1,2-dicarbonitrile
Comparison: 3,6-Dipropylbenzene-1,2-dicarbonitrile is unique due to the specific positioning and length of its propyl groups, which can influence its chemical reactivity and physical properties. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different solubility, melting points, and interaction profiles with other molecules.
Properties
IUPAC Name |
3,6-dipropylbenzene-1,2-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-3-5-11-7-8-12(6-4-2)14(10-16)13(11)9-15/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWRQUROEYCPTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(C=C1)CCC)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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